An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological relevance of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document consolidates key data, outlines detailed experimental protocols, and presents a logical workflow for its synthesis.
Core Properties and Physicochemical Data
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as 2-Hydroxy-5,6-dimethylnicotinonitrile, is a heterocyclic organic compound belonging to the 2-pyridone class. Its structure, featuring a nitrile group and a dihydropyridine ring, makes it a valuable scaffold and intermediate in medicinal chemistry.
Compound Identification
| Identifier | Value |
| IUPAC Name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| Synonyms | 2-Hydroxy-5,6-dimethylnicotinonitrile, 3-Cyano-5,6-dimethyl-2-pyridone |
| CAS Number | 72716-80-4[1] |
| Molecular Formula | C₈H₈N₂O[1] |
| Molecular Weight | 148.16 g/mol |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 270 °C | [1] |
| Boiling Point | 335.6 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.16 g/cm³ (Predicted) | [1] |
| XLogP3 | -0.2 (Predicted) | [1] |
| Polar Surface Area (PSA) | 52.9 Ų | [1] |
| pKa | Not Experimentally Determined | - |
| Solubility | Soluble in common organic solvents like ethanol and acetone.[2] | - |
Synthesis and Experimental Protocols
The primary synthetic route to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a variation of the Guareschi-Thorpe condensation . This reaction involves the base-catalyzed condensation of a 1,3-dicarbonyl compound with a cyanoacetamide.[3][4] For the title compound, the specific reactants are 3,4-pentanedione and cyanoacetamide.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Caption: Synthesis workflow for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Detailed Experimental Protocol
This protocol is adapted from established Guareschi-Thorpe reaction procedures for analogous 2-pyridones.[5]
Materials and Reagents:
-
3,4-Pentanedione (1 equivalent)
-
Cyanoacetamide (1 equivalent)
-
Potassium Hydroxide (KOH) (1 equivalent) or a catalytic amount of Piperidine
-
Ethanol (Reagent Grade)
-
Water (Deionized)
-
Hydrochloric Acid (Dilute, e.g., 2M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1 eq.) and potassium hydroxide (1 eq.) in a minimal amount of water, followed by the addition of ethanol to form a clear solution.
-
Addition of Diketone: To the stirring solution, slowly add 3,4-pentanedione (1 eq.) at room temperature.
-
Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully acidify the cooled mixture with dilute hydrochloric acid. A precipitate will form as the product is neutralized and becomes insoluble.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The final product, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid if required. Characterize the compound using standard analytical techniques (NMR, IR, Mass Spectrometry, Melting Point).
Biological Properties and Potential Applications
While specific signaling pathways for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have not been extensively detailed, the broader class of 2-oxo-dihydropyridine-3-carbonitrile derivatives has attracted significant interest in drug discovery for its diverse biological activities.
Known Biological Activities of the Scaffold
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Kinase Inhibition: Several derivatives of 2-oxo-dihydropyridine-3-carbonitrile have been identified as potent inhibitors of various protein kinases. Notably, this scaffold has been investigated for its ability to inhibit p38α MAP kinase and PIM-1 kinase, both of which are implicated in cancer and inflammatory diseases.[6][7] Inhibition of these kinases can interfere with cell survival, proliferation, and inflammatory signaling pathways.
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Anticancer Potential: As a consequence of their kinase inhibitory action and other mechanisms, many compounds containing this core structure have been evaluated for their cytotoxic effects against various human tumor cell lines.[8][9][10] They represent a promising scaffold for the development of novel anti-proliferative agents.
-
Antimicrobial Activity: The 2-pyridone ring system is present in various natural and synthetic compounds with antimicrobial properties. Derivatives of the title compound have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with some analogs showing significant activity.[8][9]
The relationship between the 2-pyridone scaffold and its potential biological targets is illustrated below.
Caption: Potential biological targets and activities of the 2-pyridone-3-carbonitrile scaffold.
Conclusion
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a readily synthesizable heterocyclic compound with a physicochemical profile that makes it an attractive building block for drug discovery. Its synthesis via the Guareschi-Thorpe condensation is robust and high-yielding. While specific biological data on this exact molecule is limited, the extensive research into the 2-oxo-dihydropyridine-3-carbonitrile scaffold highlights its potential as a source of novel kinase inhibitors and antimicrobial agents. Further investigation into this specific compound and its derivatives is warranted to explore its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
